Solacapine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63785-22-8 |
|---|---|
Molecular Formula |
C27H48N2O2 |
Molecular Weight |
432.7 g/mol |
IUPAC Name |
(2R,3S,5R)-2-[(1S)-1-[(3S,5S,8R,9S,10S,13S,14S,16R,17R)-3-amino-16-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-methylpiperidin-3-ol |
InChI |
InChI=1S/C27H48N2O2/c1-15-11-23(31)25(29-14-15)16(2)24-22(30)13-21-19-6-5-17-12-18(28)7-9-26(17,3)20(19)8-10-27(21,24)4/h15-25,29-31H,5-14,28H2,1-4H3/t15-,16+,17+,18+,19-,20+,21+,22-,23+,24+,25-,26+,27+/m1/s1 |
InChI Key |
SSDNUGHQUZHHEE-YGUMODFPSA-N |
SMILES |
CC1CC(C(NC1)C(C)C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)N)C)C)O)O |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H](NC1)[C@@H](C)[C@H]2[C@@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)N)C)C)O)O |
Canonical SMILES |
CC1CC(C(NC1)C(C)C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)N)C)C)O)O |
Origin of Product |
United States |
Contextualization Within the Genus Solanum and the Solanaceae Family
The Solanaceae family, commonly known as the nightshade family, is a vast and diverse group of flowering plants with approximately 102 genera and over 2,280 species. britannica.commicrobenotes.com This family is of significant economic and cultural importance, encompassing major food crops such as potatoes (Solanum tuberosum), tomatoes (Solanum lycopersicum), and eggplants (Solanum melongena). britannica.comwikipedia.orgusda.gov Beyond its culinary contributions, the Solanaceae family is a prolific source of biologically active secondary metabolites, particularly alkaloids. usda.govwikipedia.org Many of these compounds have been utilized in traditional medicine and have been the subject of extensive modern scientific investigation. nih.gov
The genus Solanum is the largest within the Solanaceae family, comprising an estimated 1,500 to 2,000 species. wikipedia.org Plants within this genus are known to produce a wide array of chemical constituents, including a prominent class of nitrogen-containing steroids. nih.gov These compounds are believed to play a role in the plant's defense mechanisms against herbivores and pathogens. wikipedia.org The chemical diversity within Solanum is vast, with many species yet to be fully characterized chemically.
Isolation, Extraction, and Purification Methodologies
Advanced Chromatographic Techniques in Isolation Protocols
Chromatographic methods are indispensable for the effective separation and purification of Solacapine and its structural analogs. These techniques leverage the differential interactions of compounds with a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique widely applied in the isolation and purification of natural products, including alkaloids like this compound. researchgate.netsbpmed.org.br HPLC provides high separation efficiency, making it suitable for purifying fractions obtained from initial extraction and lower-resolution chromatographic steps. researchgate.net The optimization of HPLC parameters, such as the choice of stationary phase (e.g., reversed-phase or normal-phase) and the composition and gradient of the mobile phase, is critical for achieving adequate separation of this compound based on its polarity and interactions with the stationary phase. rroij.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Extract Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique utilized for the separation, identification, and quantification of volatile and semi-volatile compounds in intricate mixtures. researchgate.netlabcompare.comnih.govbiotech-asia.org While this compound is a relatively large molecule, derivatization can render it suitable for GC analysis. GC-MS is a valuable tool for the analysis of plant extracts and fractions throughout the isolation process, aiding in the detection and identification of this compound and other metabolites present. nih.govnih.gov The mass spectrometer provides characteristic fragmentation patterns that assist in confirming the identity of the compounds. labcompare.com Studies on various Solanum species have employed GC-MS to profile the chemical composition of their extracts. researchgate.netresearchgate.netnih.gov
Column Chromatography and Fractionation Strategies
Column chromatography serves as a foundational technique for the initial separation of components from crude plant extracts. researchgate.netrroij.combiotech-asia.orgmiamioh.edu This method relies on the differential adsorption of compounds onto a solid stationary phase packed in a column, commonly silica (B1680970) gel in natural product isolation. researchgate.netrroij.commiamioh.edu The extract is introduced onto the column, and compounds are eluted by passing solvents of increasing polarity through the stationary phase. researchgate.netmiamioh.edu This process yields a series of fractions, which are subsequently analyzed, often using Thin Layer Chromatography (TLC) or GC-MS, to identify those containing the target compound, this compound. researchgate.netmiamioh.edu Fractionation strategies involve the systematic collection of these eluted portions, guided by changes in solvent composition or the detection of compounds as they elute. miamioh.edu Fractions containing this compound can then be subjected to further purification steps, such as HPLC, to achieve higher purity. researchgate.net
Optimized Extraction Procedures from Biological Matrices
The extraction of this compound from its biological sources, such as the aerial parts of Solanum pseudocapsicum, is the crucial first step in the isolation workflow. psu.edursc.orgresearchgate.net This process typically involves using appropriate solvents to solubilize this compound from the plant material. Methanolic extracts have been reported in the isolation of alkaloids from Solanum species. researchgate.netresearchgate.netvdoc.pub Sequential partitioning of the crude extract with solvents of varying polarities is a common strategy employed to partially purify and enrich the desired compounds. sbpmed.org.brresearchgate.net For instance, partitioning with solvents like hexane, diethyl ether, and ethyl acetate (B1210297) has been used in the analysis of Solanum incanum extracts. researchgate.net Optimized extraction procedures aim to maximize the yield of this compound while minimizing the co-extraction of interfering substances. Key parameters influencing extraction efficiency include the type of solvent, solvent concentration, extraction duration, temperature, and the preparation of the plant material (e.g., drying and grinding). nih.govnih.govmdpi.com
Strategies for Isolation of Stereoisomers and Related Analogs (e.g., Epithis compound, Isothis compound)
This compound exists alongside several stereoisomers, including Epithis compound and Isothis compound, which have also been isolated from Solanum pseudocapsicum. psu.edursc.orgresearchgate.net These compounds share similar core structures but differ in their stereochemical configurations at specific centers. psu.edursc.org The separation of stereoisomers presents a particular challenge due to their very similar physicochemical properties. High-resolution chromatographic techniques, such as HPLC, are particularly valuable for resolving these closely related compounds. dokumen.pub The subtle differences in how each stereoisomer interacts with the stationary phase can lead to distinct retention times, enabling their separation. rroij.com Characterization of this compound, Epithis compound, and Isothis compound has involved the determination of their melting points and optical rotation values, providing evidence for their distinct stereochemistries. psu.edursc.org Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, is a critical technique for the detailed structural elucidation and confirmation of the stereochemical assignments of these isolated alkaloids. psu.edursc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. mdpi.com
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their electronic environment, and their connectivity to neighboring protons. The chemical shift (δ) values, signal multiplicity (singlet, doublet, triplet, quartet, multiplet), and coupling constants (J values) in the ¹H NMR spectrum are crucial for assigning specific protons within the this compound structure. researchgate.nethmdb.caemerypharma.com Analysis of the ¹H NMR spectrum allows for the identification of different proton environments, such as methyl groups, methylene (B1212753) groups, methine groups, and protons attached to carbons bearing electronegative atoms like oxygen or nitrogen.
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift (δ) values in the ¹³C NMR spectrum are sensitive to the electronic environment of each carbon atom, allowing for the identification of different types of carbon atoms (e.g., primary, secondary, tertiary, quaternary, and those in different functional groups). np-mrd.orghmdb.cadrugbank.comoregonstate.edu ¹³C NMR data, often coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, helps in determining the number of protons attached to each carbon and thus helps in building the carbon skeleton of this compound. analis.com.my
Two-dimensional (2D) NMR techniques provide correlations between nuclei, offering more detailed structural information and aiding in the assignment of complex spectra. emerypharma.comanalis.com.myepfl.chsinica.edu.twd-nb.info
COSY (Correlation Spectroscopy): ¹H-¹H COSY spectra show correlations between protons that are coupled to each other through typically two or three bonds. emerypharma.comepfl.chsdsu.edu This helps in establishing proton-proton connectivity networks within the molecule, allowing for the tracing of adjacent protons along the carbon chain.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlations). emerypharma.comepfl.chsdsu.edu HMQC or HSQC spectra are invaluable for assigning carbon signals based on the assignments of their directly bonded protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds (long-range correlations). emerypharma.comepfl.chsdsu.edu This technique is particularly useful for establishing connectivity across quaternary carbons or through heteroatoms, providing crucial information for piecing together the molecular fragments identified from 1D NMR data.
Analysis of 2D NMR data for this compound allows for the comprehensive assignment of both proton and carbon signals and the confirmation of the connectivity within the complex steroid alkaloid structure.
Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Pattern Determination
Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its structure by analyzing the mass-to-charge ratio (m/z) of ions and their fragmentation patterns. nih.govlibretexts.org Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for polar molecules like this compound, providing molecular ion peaks such as [M+H]⁺ or [M+Na]⁺. nih.govawi.de The fragmentation pattern observed in the MS/MS (tandem MS) spectrum, resulting from the collision-induced dissociation of the molecular ion, provides characteristic fragment ions. nih.govresearchgate.netyoutube.comresearchgate.net Analyzing the masses of these fragments helps in deducing the substructures present in this compound and confirming the proposed structure. For instance, ions with specific elemental compositions can be tentatively assigned to parts of the steroid alkaloid skeleton. researchgate.net
Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. wikipedia.orgmosbri.eudiamond.ac.uknih.gov this compound, being a complex steroid alkaloid with multiple chiral centers, exhibits optical activity. CD spectroscopy can provide information about the stereochemistry and conformation of chiral molecules, particularly regarding the arrangement of chromophores. wikipedia.orgdiamond.ac.uk While primarily used for studying the secondary structure of biomolecules like proteins, CD can also be applied to smaller organic molecules to gain insights into their absolute configuration and conformation in solution. wikipedia.orgdiamond.ac.uknih.gov
X-ray Crystallography for Definitive Structural Determination (if available)
X-ray crystallography is a technique that provides a definitive three-dimensional structure of a crystalline compound at the atomic level. wikipedia.orgnih.govyale.edulibretexts.org By analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal lattice, the positions of atoms and their chemical bonds can be determined. wikipedia.orgnih.gov If this compound can be obtained in a crystalline form suitable for X-ray diffraction, this technique can provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and the absolute configuration of all chiral centers. wikipedia.orglibretexts.org This method is considered the gold standard for structural determination when applicable. yale.edu
Historical Overview of Initial Discovery and Early Research Initiatives
As "Solacapine" is not a recognized compound, there is no historical record of its discovery or any associated early research. However, the study of steroidal alkaloids from the Solanum genus has a long history. The isolation of solanine from the berries of European black nightshade (Solanum nigrum) in 1820 marked one of the earliest discoveries in this class of compounds.
Throughout the 20th century, advancements in analytical techniques, such as chromatography and spectroscopy, led to the isolation and structural elucidation of numerous other steroidal alkaloids from various Solanum species. This research has been driven by the diverse biological activities exhibited by these compounds, including antimicrobial, anti-inflammatory, and anticancer properties. wikipedia.orgmdpi.com The investigation into the chemical constituents of the Solanaceae family remains an active area of research, with the potential for the discovery of new compounds that could be named in the future.
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches to the Solacapine Core Structure
A complete total synthesis of this compound has not been reported in peer-reviewed literature. However, the synthesis of the closely related alkaloid, Solanocapsine (B1214099), provides a potential blueprint for the construction of the (20S, 22R, 23S, 25R)-3β-amino-16α,23-dihydroxy-22,26-epimino-5α-cholestane core of this compound. The synthesis of Solanocapsine has been documented, providing a foundational strategy for assembling the intricate steroidal framework and the characteristic epimino bridge.
A hypothetical retrosynthetic analysis for the this compound core, based on known steroid syntheses, would likely involve the disconnection of the 22,26-epimino bridge and the side chain from a pre-existing steroid nucleus. Key steps would likely include:
Construction of the Steroid Nucleus: Starting from a readily available steroid precursor, such as diosgenin (B1670711) or hecogenin, which possess the necessary carbon skeleton.
Introduction of Functionality: Strategic introduction of the 3β-amino group and the 16α-hydroxyl group through a series of stereoselective reactions.
Side Chain Elaboration: Attachment and elaboration of the side chain at C-17, leading to the formation of the key intermediate that can be cyclized to form the 22,26-epimino bridge.
Formation of the Epimino Bridge: The crucial step of forming the heterocyclic ring system, which defines this class of alkaloids. This could potentially be achieved through an intramolecular cyclization of a suitably functionalized side chain.
Semisynthesis of this compound from Precursor Alkaloids
Given the structural similarities, a plausible route for the semisynthesis of this compound would be from a more abundant, co-occurring alkaloid like Solanocapsine. This would likely involve stereochemical inversions at the relevant chiral centers that differ between the two molecules. Such a transformation would require a series of protection, oxidation, reduction, and deprotection steps to achieve the desired stereochemistry of this compound. However, specific semisynthetic routes from precursor alkaloids to this compound have not been detailed in the existing scientific literature.
Preparation of Chemical Derivatives and Analogs for Research Purposes
The preparation of derivatives and analogs of this compound is crucial for structure-activity relationship (SAR) studies and for probing its biological targets. While specific derivatization of this compound is not extensively documented, the reactivity of the functional groups present in its structure—a primary amino group at C-3, a secondary amino group in the epimino bridge, and two hydroxyl groups at C-16 and C-23—allows for a variety of chemical modifications. The derivatization of the related Solanocapsine provides direct examples of the types of chemical modifications that are possible.
N-Methylation: The amino groups in this compound are susceptible to methylation. The primary amino group at C-3 and the secondary amine in the 22,26-epimino bridge can be methylated using standard reagents such as formaldehyde/formic acid (Eschweiler-Clarke reaction) or methyl iodide. The extent of methylation can be controlled by the reaction conditions. For the analogous Solanocapsine, N,N,N'-trimethylsolanocapsine has been prepared. drugfuture.com The N-methylation of other Solanum steroidal alkaloids, such as tomatidine (B1681339) and solasodine (B1681914), has also been studied and can involve intermediates where the stereochemistry at C-22 is affected. biu.ac.ilrsc.org
O-Acetylation: The hydroxyl groups at C-16 and C-23 of this compound can be readily acetylated using reagents like acetic anhydride (B1165640) in pyridine. This reaction is a common method for protecting hydroxyl groups or for studying the impact of their modification on biological activity. For Solanocapsine, both N'-acetyl and N,N'-diacetyl derivatives have been synthesized, indicating that under certain conditions, both amino and hydroxyl groups can be acetylated. drugfuture.com
Table of Solanocapsine Derivatives:
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| N'-Acetylsolanocapsine | C₂₉H₄₈N₂O₃ | 472.70 | 233-234 |
| N,N'-Diacetylsolanocapsine | C₃₁H₅₀N₂O₄ | 514.74 | 281-283 |
| N,N,N'-Trimethylsolanocapsine | C₃₀H₅₂N₂O₂ | 472.75 | 222-224 |
Data for Solanocapsine derivatives are presented as an illustration of potential derivatives for the closely related this compound. drugfuture.com
Beyond simple methylation and acetylation, other structural modifications of the this compound scaffold could be envisaged for research purposes. These could include:
Acylation with various acyl chlorides or anhydrides: To introduce different lipophilic or functional groups at the amino and hydroxyl positions.
Alkylation of the amino groups: With alkyl halides other than methyl iodide to explore the effect of larger alkyl substituents.
Oxidation of the hydroxyl groups: To the corresponding ketones, which could then be used for further functionalization.
Modification of the steroidal backbone: Although more synthetically challenging, modifications to the A, B, C, or D rings could be explored to understand the contribution of the steroidal core to the molecule's activity.
These modifications would generate a library of this compound analogs, which would be invaluable for detailed pharmacological studies.
Structure Activity Relationship Sar Investigations
Correlating Structural Motifs with Specific Biological Activities
The biological activities of steroidal alkaloids are closely linked to their unique tetracyclic cyclopentanoperhydrophenanthrene skeleton and the nature and position of appended nitrogen-based functional groups. Solacapine, a 3-amino-16,23-dihydroxy-22,26-epimino-5a-cholestane, possesses a characteristic steroidal core with specific functionalization.
While comprehensive SAR data specifically and solely for this compound across a wide range of biological activities is limited in the provided search results, insights can be drawn from studies on related steroidal alkaloids found in Solanum species. These studies highlight the importance of the steroidal backbone and the attached nitrogen and oxygen functionalities for various activities, including antimicrobial and anticancer effects.
For example, studies on other Solanum steroidal alkaloids, such as solamargine (B1681910) and solasonine (B1682107), which are spirosalane type C27 steroidal alkaloids, have shown potent anticancer activity. Modifications to the sugar moieties in steroidal glycoalkaloids have been shown to impact activity, with trisaccharides sometimes showing better results than disaccharides or monosaccharides.
For this compound and its stereoisomers (epithis compound and isothis compound), the presence of amino and hydroxyl groups at specific positions (e.g., 3-amino, 16-hydroxy, 23-hydroxy) and the 22,26-epimino bridge are key structural motifs. The biological activities specifically attributed to this compound itself, beyond its isolation and structural characterization, would be the focus of SAR studies to correlate these specific features with observed effects. The antimicrobial activity of Solanum pseudocapsicum, from which this compound is isolated, has been reported, and this compound, along with solanocapsine (B1214099), were identified as alkaloids present. This suggests a potential link between the presence of these compounds and the observed antimicrobial effects of the plant extract.
Further SAR investigations would involve systematic modifications of the this compound structure, such as altering the functional groups, their positions, or the configuration at chiral centers, and evaluating the impact on specific biological targets or pathways.
Stereochemical Influence on Potency and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the interaction of drugs and biological systems, affecting potency, selectivity, metabolism, and distribution. For chiral molecules like this compound, different stereoisomers can exhibit significantly different biological activities.
This compound exists as one of three stereoisomeric 3-amino-16,23-dihydroxy-22,26-epimino-5a-cholestanes isolated from Solanum pseudocapsicum, the others being epithis compound and isothis compound. These isomers differ in their stereochemistry at specific carbon centers, particularly C-16, C-22, and C-23.
The isolation and characterization of these stereoisomers highlight the natural occurrence of structural diversity at chiral centers within this class of compounds. While the provided information details their isolation and structural determination based on spectroscopic data, specific comparative biological activity data between this compound, epithis compound, and isothis compound is not extensively detailed in the search results.
However, the very existence of these stereoisomers underscores the potential for stereochemical differences to influence their biological properties. Studies on other chiral compounds, including other natural products and drugs, have demonstrated that even subtle changes in stereochemistry can lead to significant differences in activity or target interaction. For instance, the stereochemistry at the C20 position in N-acylated derivatives of salinomycin (B1681400) was found to have a pivotal role in their antiproliferative activity and selectivity. Similarly, stereochemistry influenced the antimalarial activity of 3-Br-acivicin isomers, suggesting a potential role for stereoselective uptake.
Investigating the comparative biological activities of this compound, epithis compound, and isothis compound would provide valuable insights into the specific influence of stereochemistry at positions like C-16, C-22, and C-23 on their potency and selectivity towards potential biological targets. Differences in activity between these isomers would indicate that the precise 3D arrangement of the hydroxyl and amino groups and the epimino bridge is crucial for optimal interaction with biological macromolecules.
Comparative SAR Studies with Other Steroidal Alkaloids
Comparing the SAR of this compound with other steroidal alkaloids provides a broader understanding of the structural requirements for biological activity within this class of compounds. Steroidal alkaloids are a diverse group, including pregnane (B1235032), cyclopregnane, cholestane (B1235564), C-nor-D-homosteroidal alkaloids, and bis-steroidal pyrazines, each with distinct structural features and associated bioactivities. This compound belongs to the C27-cholestane family of steroidal alkaloids, which are common in Solanum species.
Comparative SAR studies often involve examining how variations in the steroidal backbone, the nature and position of nitrogen atoms, and the presence and modification of other functional groups (like hydroxyls or glycoside chains) impact activity.
For example, studies on pregnane alkaloids have shown that substituents at various positions (C-3, 5, 6, 7, 15, 16, 17, and 21) can affect cytotoxic activity. In cholestane alkaloids like solasodine (B1681914), the attached glycoalkaloid (sugar) portion significantly influences activity. The presence or absence of glycoside chains can alter properties like solubility and membrane permeability, thereby affecting biological interactions.
This compound's structure, with its 3-amino group and 16,23-dihydroxy-22,26-epimino features, can be compared to other solanum alkaloids. Solanocapsine, also found in Solanum pseudocapsicum, shares a similar core structure but differs in the arrangement of oxygen and nitrogen in the side chain. Comparative SAR between this compound and solanocapsine could reveal the specific contribution of the 22,26-epimino bridge and the positions of the hydroxyl groups to their respective activities.
Studies on other steroidal alkaloids have indicated that the nature of the nitrogen function (e.g., primary amine, secondary amine, tertiary amine, or incorporated into a heterocyclic ring) and its position on the steroid scaffold are critical determinants of activity. The presence of hydroxyl groups and their stereochemistry also play a significant role in modulating biological effects.
By comparing the biological activities and structural features of this compound with a range of other steroidal alkaloids, researchers can identify common pharmacophores or structural elements associated with specific activities and understand how variations in the steroidal scaffold and functional groups lead to differential biological profiles. Such comparisons are invaluable for the rational design of novel steroidal alkaloid derivatives with improved potency, selectivity, or desired pharmacological properties.
Molecular and Cellular Mechanisms of Action Preclinical Focus
Investigation of Cytotoxic Mechanisms in Cellular Models (e.g., Apoptosis Induction, Necrosis)
Research into the cytotoxic mechanisms of compounds typically involves assessing their ability to induce cell death in various cellular models. This can occur through programmed cell death pathways like apoptosis or through necrotic processes. Studies on the total alkaloid fraction isolated from Solanum pseudocapsicum, a plant known to contain solacapine, have indicated cytotoxic activity. Reduced cell viability and increased sub-G1 cell populations observed in these studies were significantly correlated with apoptosis rather than necrosis. nih.gov However, detailed investigations specifically on how isolated this compound induces apoptosis or necrosis, including the specific cellular events and markers involved, were not found in the examined literature.
Receptor and Enzyme Interaction Studies (e.g., Enzyme Inhibition, Ligand Binding)
Understanding how a compound interacts with specific receptors and enzymes is fundamental to elucidating its mechanism of action. These interactions can involve inhibiting enzyme activity or binding to cellular receptors to modulate their function. While general methods for studying enzyme inhibition and ligand binding in preclinical settings are well-established nih.govmdpi.comwikipedia.orgmdpi.comresearchgate.netmetabolomicsworkbench.org, specific detailed research on the interaction of isolated this compound with particular cellular receptors or enzymes was not identified in the conducted search. Related steroidal alkaloids from Solanum species have been explored for interactions with various targets, such as protein tyrosine phosphatase 1B (PTP1B) or α-glucosidase nih.govmdpi.com, and in the context of network pharmacology studies suggesting interactions with pathways like ErbB signaling for solanocapsine (B1214099) metabolomicsworkbench.org. However, this information is not directly transferable to the specific interactions of isolated this compound.
Modulatory Effects on Cellular Signaling Pathways (e.g., NF-κB, Caspases)
Cellular signaling pathways, such as NF-κB and caspase cascades, play critical roles in various cellular processes, including inflammation, survival, and apoptosis. mdpi.commdpi.commitoproteome.orgresearchgate.netnih.gov Compounds can exert their effects by modulating the activity of components within these pathways. While the total alkaloid fraction containing this compound has been linked to apoptosis nih.gov, suggesting potential involvement of caspase activation researchgate.netethernet.edu.etnih.gov, specific studies detailing how isolated this compound modulates key signaling pathways like NF-κB or directly affects caspase activity were not found in the available search results. General research on phytochemicals and their impact on NF-κB and caspases exists mdpi.commdpi.commitoproteome.orgresearchgate.netnih.gov, but specific data for this compound is lacking.
Gene Expression and Proteomic Alterations Induced by this compound
Investigating changes in gene expression and protein profiles provides a broader understanding of the cellular response to a compound. Techniques such as transcriptomics and proteomics can identify which genes are upregulated or downregulated and which proteins are more or less abundant after treatment. wikipedia.orgethernet.edu.et While these approaches are valuable in preclinical research, no specific studies detailing gene expression or proteomic alterations induced by isolated this compound were identified in the literature search. Research on other natural compounds has utilized these methods to explore their mechanisms of action, but such specific data for this compound was not located.
Preclinical Pharmacological and Biological Activity Profiles in Vitro and Animal Models
In Vitro Cytotoxicity Assessments in Various Cancer Cell Lines
Extensive in vitro research has been conducted on various steroidal glycoalkaloids from Solanum species, demonstrating their cytotoxic effects against a range of cancer cell lines. nih.govfrontiersin.org For instance, compounds like solamargine (B1681910) and solasonine (B1682107) have shown inhibitory effects on the growth of various cancer cells. frontiersin.org The cytotoxic mechanisms of these related alkaloids are often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov
No specific in vitro cytotoxicity data for Solacapine was found in the reviewed literature.
Antitumor Activity in Preclinical Animal Models (e.g., Dalton's Lymphoma Ascites model in mice)
The antitumor potential of extracts and isolated compounds from Solanum plants has been evaluated in several preclinical animal models. mdpi.comnih.govnih.govresearchgate.netphcog.com The Dalton's Lymphoma Ascites (DLA) model is a common in vivo assay used to screen for anticancer activity. mdpi.comnih.govnih.govresearchgate.netphcog.com Studies on various natural product extracts have demonstrated a reduction in tumor volume, an increase in survival time, and a modulation of hematological parameters in DLA-bearing mice. nih.govresearchgate.net
Specific studies on the antitumor activity of this compound in the Dalton's Lymphoma Ascites model or any other in vivo cancer model were not identified in the available literature.
Antimicrobial Activity against Pathogenic Microorganisms (e.g., Candida albicans)
The antimicrobial properties of alkaloids and extracts from the Solanaceae family have been reported against a variety of pathogenic microorganisms, including bacteria and fungi. researchgate.netcabidigitallibrary.orgdoi.org For example, extracts from Solanum species have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net Some studies have also investigated the antifungal potential of these compounds. researchgate.netcabidigitallibrary.org
There is a lack of specific data on the antimicrobial activity of this compound against pathogenic microorganisms, including Candida albicans.
Hepatoprotective Effects in Isolated Hepatocytes and Animal Models
Certain plant-derived compounds, including some from the Solanum genus, have been investigated for their potential to protect the liver from damage (hepatoprotective effects). sciopen.comnih.govnih.govmdpi.comresearchgate.net These studies often involve in vitro models using isolated liver cells or in vivo models where liver damage is induced by toxins. nih.govresearchgate.net The protective mechanisms are often linked to antioxidant and anti-inflammatory properties. nih.gov
No preclinical studies specifically evaluating the hepatoprotective effects of this compound in isolated hepatocytes or animal models were found.
Antiviral Activity Investigations (e.g., Molecular Docking with Viral Proteases)
A number of natural alkaloids have been explored for their antiviral potential. researchgate.netmdpi.comnih.govnih.govmdpi.com Research in this area includes in vitro screening against various viruses and computational studies, such as molecular docking, to predict the interaction of these compounds with viral proteins like proteases, which are essential for viral replication. nih.gov
The scientific literature lacks specific investigations into the antiviral activity of this compound, including molecular docking studies with viral proteases.
Other Investigated Biological Activities (e.g., Antispasmodic, Antihypertensive, Antioxidant, Anti-inflammatory in preclinical contexts)
Alkaloids from the Solanaceae family are known to possess a wide range of biological activities. medcraveonline.comresearchgate.net
Antispasmodic Activity: Some natural compounds have demonstrated antispasmodic effects by relaxing smooth muscles. drugs.comclevelandclinic.orgmedicalnewstoday.compatient.infodrugs.com
Antihypertensive Activity: Certain alkaloids have been investigated for their potential to lower blood pressure. nih.govnih.gov
Antioxidant Activity: Many plant-derived compounds, including those from Solanum species, exhibit antioxidant properties by scavenging free radicals. researchgate.netsciopen.com
Anti-inflammatory Activity: The anti-inflammatory effects of various natural products have been widely studied, often involving the inhibition of inflammatory mediators. nih.govjohnshopkins.edunih.govmdpi.commdpi.com
While the broader class of Solanum alkaloids has been investigated for these activities, there is no specific preclinical data available for this compound in these areas.
Metabolism and Pharmacokinetic Studies Preclinical and in Vitro
In Vitro Metabolic Pathway Elucidation (e.g., Phase I and Phase II Reactions)
There are no published in vitro studies that have elucidated the specific metabolic pathways of Solacapine. For steroidal alkaloids from other Solanum species, such as those from Solanum nigrum, in vitro metabolic studies using liver microsomes would typically investigate Phase I (functionalization) and Phase II (conjugation) reactions.
Phase I Reactions: It can be hypothesized that this compound, like other steroidal alkaloids, may undergo Phase I metabolic reactions such as hydroxylation and carboxylation of its steroidal aglycone structure. These reactions are primarily catalyzed by the cytochrome P450 enzyme system.
Phase II Reactions: Following Phase I reactions, the resulting metabolites would likely undergo Phase II conjugation to increase their water solubility and facilitate excretion. For related compounds, observed Phase II reactions include glycosylation and acylation of the sugar side chains. In animal models, conjugation with glucuronic acid and sulfates are also common pathways for steroidal compounds. nih.gov
Without experimental data for this compound, a detailed metabolic map cannot be constructed.
Biodistribution and Excretion Profiles in Animal Models
Specific biodistribution and excretion studies for this compound in animal models have not been reported. General pharmacokinetic principles for steroidal alkaloids suggest that their absorption after oral administration can be limited due to their high molecular weight and polarity. nih.gov
For other steroidal alkaloids from Solanum nigrum studied in rats, the primary routes of excretion were found to be through feces and urine, which is typical for compounds that are not well-absorbed orally. nih.gov The distribution to various tissues would depend on the lipophilicity of this compound and its metabolites.
A hypothetical biodistribution and excretion profile is presented in the table below, based on general knowledge of related compounds. It must be emphasized that this is a theoretical representation and not based on experimental data for this compound.
| Parameter | Hypothetical Profile for this compound (Based on Related Compounds) |
| Primary Route of Excretion | Fecal and Urinary |
| Expected Bioavailability | Low to Moderate |
| Potential Tissue Distribution | Liver, Kidneys, Gastrointestinal Tract |
Identification of Active and Inactive Metabolites
There is no information available to identify any active or inactive metabolites of this compound. The metabolic processes for related steroidal alkaloids in rats include deglycosylation, redox reactions, and conjugation with sulfuric acid, acetyl groups, and glucuronic acid. nih.gov These processes could lead to a variety of metabolites with potentially altered biological activity. However, without specific studies on this compound, it is impossible to determine which, if any, of its metabolites are pharmacologically active or inactive.
Analytical Methodologies for Research and Quantification
Quantitative Analysis in Biological Samples (e.g., plant extracts, animal tissues)
Quantitative analysis aims to determine the precise amount or concentration of Solacapine present in a given biological sample. Biological samples, such as plant extracts and animal tissues, present complex matrices containing numerous endogenous compounds that can interfere with the analysis nih.govresearchgate.net. Therefore, sample preparation is a critical initial step to isolate and concentrate the analyte while removing interfering substances. Techniques like liquid-liquid extraction or solid-phase extraction are commonly employed for this purpose researchgate.neteurl-pesticides.eu.
Once extracted and purified, this compound can be quantified using various analytical techniques. Spectrophotometric methods, while sometimes used for related Solanum alkaloids like solasodine (B1681914), can face challenges with specificity due to potential interference from other compounds in the extract nih.gov. Chromatographic methods coupled with sensitive detectors are generally preferred for their ability to separate this compound from matrix components before detection.
Validation of Analytical Methods (e.g., specificity, linearity, accuracy, precision)
Analytical method validation is a fundamental process to ensure that a method is suitable for its intended purpose, providing reliable and consistent results llri.inadryan.com. Key validation parameters include specificity, linearity, accuracy, and precision elementlabsolutions.comeuropa.eu.
Specificity: This confirms that the method can unequivocally assess this compound in the presence of other components that may be expected in the sample matrix, such as impurities or other plant compounds elementlabsolutions.comeuropa.eu.
Linearity: Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range elementlabsolutions.comeuropa.eu. This is typically determined by analyzing a series of standards at different concentrations. A minimum of 5 concentrations is generally recommended for establishing linearity europa.eu.
Accuracy: Accuracy measures the closeness of agreement between the value obtained by the method and the true value of this compound in the sample elementlabsolutions.comeuropa.eu. This is often assessed by analyzing spiked samples with known amounts of this compound and calculating the recovery scite.ai.
Precision: Precision describes the agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample under prescribed conditions elementlabsolutions.comeuropa.eu. It can be evaluated at different levels, including repeatability (within a short period in the same laboratory) and intermediate precision (within the same laboratory over different days, with different analysts or equipment) europa.eu.
Validation ensures that the quantitative data obtained for this compound in biological samples are reliable for research purposes.
Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS, GC-MS)
Hyphenated techniques combine the separation power of chromatography with the detection capability of mass spectrometry, offering high sensitivity, selectivity, and the ability to identify and quantify components in complex mixtures eag.comgalaxyproject.org.
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is widely used for the analysis of non-volatile or thermally labile compounds like many alkaloids galaxyproject.orgbu.edu. LC separates the components of a sample based on their interaction with a stationary phase and a mobile phase. The separated components then enter a mass spectrometer, which measures their mass-to-charge ratio (m/z) bu.edu. LC-MS is particularly useful for analyzing this compound in plant extracts and biological fluids, providing both separation and structural information eag.comnih.gov. Different ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can be coupled with LC-MS depending on the properties of the analyte bu.edu. LC-MS/MS (tandem mass spectrometry) offers even higher selectivity and sensitivity by fragmenting the parent ion and analyzing the resulting product ions eag.comnih.gov.
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is suitable for the analysis of volatile or semi-volatile compounds filab.frinnovatechlabs.com. In GC, the sample is vaporized and carried by an inert gas through a column that separates components based on their boiling points and interaction with the stationary phase innovatechlabs.comyoutube.com. While this compound's volatility would need to be considered, GC-MS has been applied to the analysis of other Solanum alkaloids like solasodine researchgate.netnih.gov. GC-MS provides characteristic fragmentation patterns that can aid in the identification of compounds innovatechlabs.comresearchgate.net.
These hyphenated techniques are invaluable for both the identification and quantification of this compound within the intricate matrices of biological samples, allowing for detailed profiling of alkaloid content.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Alkaloid Profiling
Capillary Electrophoresis (CE) is a separation technique that separates analytes based on their charge and size in an electric field within a narrow capillary rhhz.netnih.gov. CE offers high separation efficiency, rapid analysis times, and minimal sample consumption rhhz.net. Coupling CE with mass spectrometry (CE-MS) provides a powerful tool for the analysis of charged molecules, including alkaloids rhhz.netmdpi.com.
CE-MS is particularly well-suited for alkaloid profiling due to the basic nature of many alkaloids, which are positively charged under acidic conditions commonly used in CE nih.gov. CE-MS allows for the separation of different alkaloid species within a complex extract based on their electrophoretic mobility, followed by their detection and identification by mass spectrometry rhhz.netnih.gov. This enables the simultaneous analysis of multiple alkaloids, providing a comprehensive profile of the alkaloid composition in a sample. CE-MS has demonstrated utility in metabolomics studies for profiling polar and charged metabolites in limited sample amounts nih.govuniversiteitleiden.nl.
Compound Information
| Compound Name | PubChem CID |
| This compound | 118701448 |
| Solanocapsine (B1214099) | 73419 |
| Solasodine | 442983 |
Data Table Example (Illustrative - Specific this compound data would be required for a real table):
| Sample Type | Extraction Method | Analytical Method | This compound Concentration (µg/g or µg/mL) | Recovery (%) |
| Solanum Leaf Extract | Solid-Phase Extraction | LC-MS/MS | [Data] | [Data] |
| Animal Tissue | Liquid-Liquid Extraction | GC-MS | [Data] | [Data] |
| Purified Standard | N/A | LC-UV | [Data] | N/A |
Note: The data in the table above is illustrative. Actual research findings would be required to populate this table with specific this compound data.
Ecological and Chemotaxonomic Significance
Role of Solacapine in Plant Defense Mechanisms
Secondary metabolites, including alkaloids, are widely recognized for their role in plant defense against herbivores and pathogens. dokumen.pub While the specific defensive role of this compound has not been as extensively documented as that of some other Solanum alkaloids like solanocapsine (B1214099) or solacasine (B1195143) (known for antimicrobial activity), the presence of this compound as part of the total alkaloid fraction in Solanum pseudocapsicum suggests its potential involvement in the plant's defense strategy. scispace.comtandfonline.comtandfonline.comresearchgate.net Steroidal alkaloids can act as deterrents due to their bitter taste or exert toxicity upon ingestion. dokumen.pub Research on the total alkaloid fraction of Solanum pseudocapsicum has demonstrated various biological activities, including antimicrobial and antiviral effects, which could be attributed to the collective action of the alkaloids present, including this compound. scispace.comtandfonline.comresearchgate.net
Distribution and Variation within Solanum pseudocapsicum Populations
This compound has been consistently isolated from the arboreal parts of Solanum pseudocapsicum. scispace.compsu.eduresearchgate.net Studies have reported the isolation of this compound alongside its stereoisomers, epithis compound and isothis compound, from this plant. scispace.compsu.eduresearchgate.net The presence and relative abundance of these stereoisomers can vary, and their characterization has been based on spectroscopic data, particularly NMR. psu.eduresearchgate.net For instance, differences in the intensities of certain peaks in NMR spectra are attributed to stereochemical variations. psu.edu
Phylogenetic and Chemotaxonomic Implications within the Solanaceae Family
The Solanaceae family is known for its rich diversity of secondary metabolites, particularly alkaloids. dokumen.pub The presence of specific types of alkaloids, such as steroidal alkaloids, is a significant chemotaxonomic marker within this family. This compound, being a steroidal alkaloid found in Solanum pseudocapsicum, contributes to the chemotaxonomic profile of the Solanum genus. nih.govscispace.compsu.edutandfonline.comtandfonline.comresearchgate.net Chemotaxonomy uses the distribution of chemical compounds in organisms to inform their classification and understand evolutionary relationships. dokumen.pub
The isolation and characterization of this compound and its stereoisomers, along with other steroidal alkaloids like solanocapsine, from Solanum pseudocapsicum provide chemical data that can be used in conjunction with morphological and genetic data to refine the phylogenetic relationships within the Solanum genus and the broader Solanaceae family. psu.edudokumen.pub The structural similarities and differences among these alkaloids can offer insights into the biosynthetic pathways active in Solanum pseudocapsicum and their evolutionary history within the Solanaceae. psu.edudokumen.pub
Future Research Directions and Unanswered Questions
Exploration of Novel Molecular Targets
A primary objective in the characterization of any new chemical entity is the identification of its molecular targets. For Solacapine, this remains a significant and exciting area of inquiry. Future research should prioritize the de-orphanization of its mechanism of action by exploring a wide range of potential protein targets. Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and computational target prediction will be instrumental. Investigating its binding affinity and functional modulation of receptors, enzymes, and ion channels known to be implicated in various disease states will be a critical first step. The overarching goal is to uncover a novel or significantly differentiated mode of action that could translate into a unique therapeutic advantage.
Development of Advanced Synthetic Routes for Analogs
The synthesis of a focused library of this compound analogs is a crucial subsequent step. The development of advanced, efficient, and stereoselective synthetic routes will be paramount. Methodologies such as late-stage functionalization and diversity-oriented synthesis could be employed to rapidly generate a wide array of structurally related compounds. The primary aims of these synthetic efforts will be to establish a robust Structure-Activity Relationship (SAR) and to optimize the pharmacokinetic and pharmacodynamic properties of the parent molecule.
Table 1: Key Objectives for this compound Analog Synthesis
| Objective | Rationale |
| Improve Potency | Enhance binding affinity to the primary molecular target(s). |
| Enhance Selectivity | Minimize off-target effects by reducing interactions with unintended proteins. |
| Optimize ADME Properties | Improve absorption, distribution, metabolism, and excretion for better bioavailability and half-life. |
| Reduce Potential Toxicity | Modify structural motifs associated with known toxicophores. |
Elucidation of Complete Biosynthetic Pathways
Should this compound be of natural or semi-synthetic origin, a thorough investigation into its biosynthetic pathway will be essential. This would involve a combination of genomic, transcriptomic, and metabolomic analyses of the source organism. Identifying the enzymatic machinery responsible for the construction of the this compound scaffold can open avenues for biotechnological production through metabolic engineering in microbial hosts. Understanding the natural biosynthetic logic can also inspire novel synthetic strategies.
Comprehensive Preclinical Efficacy Studies in Diverse Disease Models
Once a primary mechanism of action is hypothesized, comprehensive preclinical efficacy studies will be necessary to validate the therapeutic potential of this compound. This will require the use of a diverse range of in vitro and in vivo disease models. For instance, if initial screenings suggest anti-inflammatory properties, its efficacy should be tested in models of rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation. The selection of appropriate and well-validated disease models will be critical for generating meaningful data to support potential clinical development.
Refinement of Analytical Techniques for Trace Analysis
The ability to accurately and sensitively detect and quantify this compound and its metabolites in complex biological matrices is a prerequisite for any preclinical and clinical development. Future research must focus on the refinement of analytical techniques for trace analysis. The development of highly sensitive methods, likely based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), will be necessary. These methods will be crucial for pharmacokinetic studies, metabolism profiling, and potentially for therapeutic drug monitoring. Establishing robust and validated analytical methods is a foundational requirement for progressing this compound through the drug development pipeline.
Table 2: Potential Analytical Techniques for this compound Trace Analysis
| Technique | Application |
| LC-MS/MS | Quantification in plasma, urine, and tissue samples. |
| High-Resolution Mass Spectrometry (HRMS) | Metabolite identification and structural elucidation. |
| Immunoassays (e.g., ELISA) | High-throughput screening and potential diagnostic applications. |
Q & A
Basic Research Questions
Q. How should researchers formulate focused research questions on Solacapine’s mechanism of action?
- Methodological Answer : Begin with a systematic literature review to identify gaps, such as understudied pathways or conflicting results. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure the question. For example:
- Population: Specific cell lines or animal models.
- Intervention: this compound dosage ranges or administration routes.
- Comparison: Existing compounds with similar targets.
- Outcome: Biomarker quantification (e.g., receptor binding affinity).
Ensure questions are testable and align with available analytical methods (e.g., HPLC for pharmacokinetics) .
Q. What experimental design principles are critical for studying this compound’s pharmacokinetics?
- Methodological Answer :
Control Groups : Include vehicle controls and positive/negative comparators.
Dose-Response Curves : Use ≥5 concentrations to establish EC₅₀/IC₅₀ values.
Replicates : Minimum triplicate measurements to account for biological variability.
Blinding : Randomize sample processing to mitigate bias.
Reference established protocols for similar alkaloids (e.g., chromatography conditions) and validate methods using spike-and-recovery experiments .
Q. How can researchers ensure statistical validity in this compound efficacy studies?
- Methodological Answer :
- Power Analysis : Calculate sample sizes using effect sizes from pilot studies (α=0.05, β=0.20).
- Normalization : Adjust for batch effects (e.g., plate-to-plate variability in absorbance assays).
- Multiple Testing Correction : Apply Benjamini-Hochberg or Bonferroni adjustments for omics data.
Tools like GraphPad Prism or R packages (e.g.,lme4for mixed models) are recommended .
Advanced Research Questions
Q. How should contradictory data on this compound’s off-target effects be resolved?
- Methodological Answer :
Meta-Analysis : Aggregate data from independent studies (e.g., PubChem BioAssay data) to identify consensus targets.
Orthogonal Validation : Combine SPR (surface plasmon resonance) with cellular thermal shift assays (CETSA) to confirm binding.
Contextual Factors : Evaluate differences in experimental conditions (e.g., pH, serum concentration) that may explain discrepancies.
Document all parameters transparently to enable replication .
Q. What strategies optimize this compound’s experimental protocols for reproducibility?
- Methodological Answer :
- Pre-Registration : Outline hypotheses, methods, and analysis plans on platforms like Open Science Framework.
- Standardized Buffers : Use commercially available reagents with lot numbers documented.
- Cross-Lab Validation : Collaborate with independent labs to verify key findings (e.g., IC₅₀ in multiple cell lines).
Follow ARRIVE 2.0 guidelines for preclinical studies to enhance reporting quality .
Q. How can multi-omics data be integrated to elucidate this compound’s polypharmacology?
- Methodological Answer :
Pathway Enrichment : Use tools like DAVID or Metascape to link transcriptomic/proteomic hits to pathways.
Network Pharmacology : Construct compound-target-disease networks using Cytoscape.
Machine Learning : Train models on known target-ligand pairs to predict novel interactions.
Ensure raw data (e.g., RNA-seq FASTQ files) are deposited in public repositories (e.g., GEO, PRIDE) .
Ethical and Reporting Considerations
Q. What ethical frameworks apply to this compound research involving human-derived samples?
- Methodological Answer :
- Informed Consent : Obtain explicit consent for secondary use of biobanked samples.
- Data Anonymization : Remove all patient identifiers from genomic datasets.
- Ethics Review : Submit protocols to institutional review boards (IRBs) for approval, especially for studies involving vulnerable populations.
Reference the Belmont Report principles (respect for persons, beneficence, justice) .
Q. How should researchers address data reproducibility challenges in this compound studies?
- Methodological Answer :
- FAIR Data Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.
- Detailed Metadata : Report instrument calibration dates, software versions, and ambient lab conditions.
- Negative Results : Publish non-confirmatory findings to reduce publication bias.
Journals like Scientific Data specialize in datasets with high reproducibility standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
